molecular formula C19H16F2O6 B12092376 [4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate

[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate

Cat. No.: B12092376
M. Wt: 378.3 g/mol
InChI Key: PRZDMMRKPZAYHW-UHFFFAOYSA-N
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Description

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrofuran ring substituted with benzoyloxy, difluoro, and hydroxyl groups, making it a molecule of interest in various fields of research, including synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of hydroxyl groups, followed by selective fluorination and benzoylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride. The final step involves the deprotection of hydroxyl groups under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzoyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The benzoyloxy and difluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • ((2R,3R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate
  • ((2R,3R,4S)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

Uniqueness: The presence of difluoro groups in ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate distinguishes it from similar compounds. These groups can significantly alter the compound’s reactivity and binding properties, making it a unique candidate for specific applications in research and industry .

Properties

IUPAC Name

(3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDMMRKPZAYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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